molecular formula C24H31FO8 B10853090 salvinorin B 2-fluoroethoxymethyl ether

salvinorin B 2-fluoroethoxymethyl ether

Cat. No.: B10853090
M. Wt: 466.5 g/mol
InChI Key: BESVDGAGHUYOPY-WFOQEEKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salvinorin B 2-fluoroethoxymethyl ether involves the protection of Salvinorin B as an alkoxyalkyl ether. The process typically includes the following steps :

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Salvinorin B 2-fluoroethoxymethyl ether primarily undergoes substitution reactions due to the presence of the fluoroethoxymethyl group . The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ether derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .

Scientific Research Applications

Salvinorin B 2-fluoroethoxymethyl ether has several scientific research applications :

Properties

Molecular Formula

C24H31FO8

Molecular Weight

466.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(2-fluoroethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C24H31FO8/c1-23-6-4-15-22(28)33-18(14-5-8-30-12-14)11-24(15,2)20(23)19(26)17(32-13-31-9-7-25)10-16(23)21(27)29-3/h5,8,12,15-18,20H,4,6-7,9-11,13H2,1-3H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1

InChI Key

BESVDGAGHUYOPY-WFOQEEKOSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCOCCF)C)C4=COC=C4

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCOCCF)C)C4=COC=C4

Origin of Product

United States

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